molecular formula C30H34N4O2S B12049002 2-((5-(4-(tert-Butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 477313-71-6

2-((5-(4-(tert-Butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide

Cat. No.: B12049002
CAS No.: 477313-71-6
M. Wt: 514.7 g/mol
InChI Key: JIVRXARQDNNKAT-UHFFFAOYSA-N
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Description

2-((5-(4-(tert-Butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-(tert-Butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with an acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at various functional groups, potentially converting the triazole ring or other substituents.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions

    Reduced Derivatives: From reduction reactions

    Substituted Triazoles: From substitution reactions

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the development of new materials with specific properties.

Biology

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties.

    Enzyme Inhibitors: They can act as inhibitors for various enzymes, making them useful in biochemical research.

Medicine

    Pharmaceuticals: The compound may be explored for its potential therapeutic effects, such as antifungal, anticancer, or anti-inflammatory activities.

Industry

    Agriculture: Triazole derivatives are used in the formulation of agrochemicals, including fungicides and herbicides.

Mechanism of Action

The mechanism of action of 2-((5-(4-(tert-Butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Itraconazole: Another triazole antifungal with a broader spectrum of activity.

    Voriconazole: A triazole used to treat serious fungal infections.

Uniqueness

The uniqueness of 2-((5-(4-(tert-Butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide lies in its specific substituents, which may confer unique biological activities or chemical properties compared to other triazole derivatives.

Properties

CAS No.

477313-71-6

Molecular Formula

C30H34N4O2S

Molecular Weight

514.7 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C30H34N4O2S/c1-20(2)21-9-13-24(14-10-21)31-27(35)19-37-29-33-32-28(22-7-11-23(12-8-22)30(3,4)5)34(29)25-15-17-26(36-6)18-16-25/h7-18,20H,19H2,1-6H3,(H,31,35)

InChI Key

JIVRXARQDNNKAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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